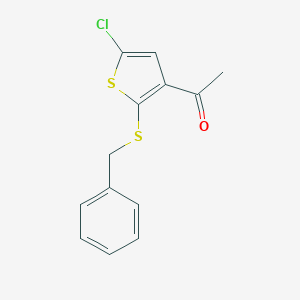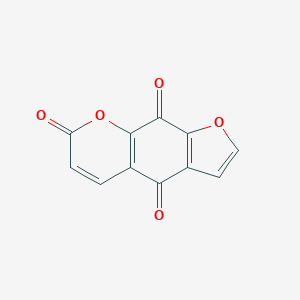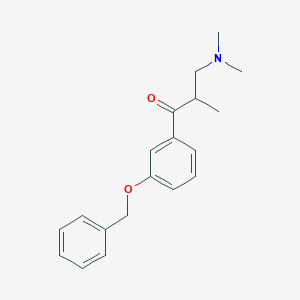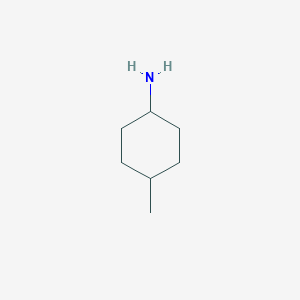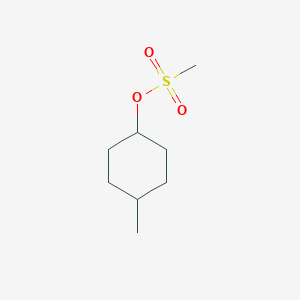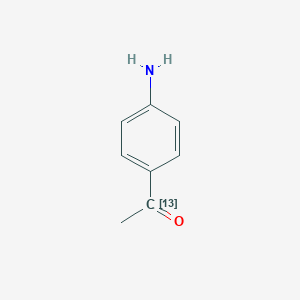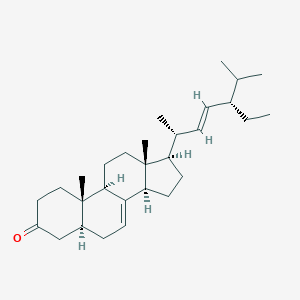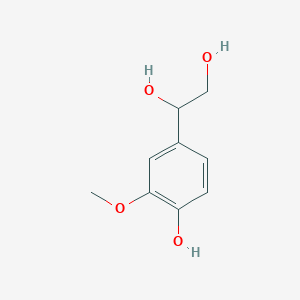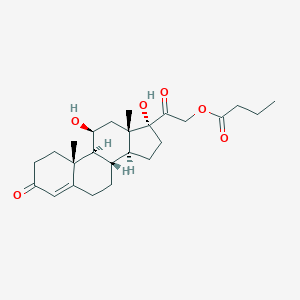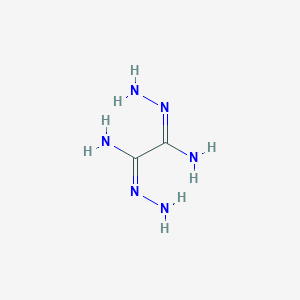
1-N',2-N'-diaminoethanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N’,2-N’-diaminoethanediimidamide is an organic compound with the molecular formula C4H12N4 It is a derivative of ethanediamine, featuring two imidamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-N’,2-N’-diaminoethanediimidamide can be synthesized through the reaction of ethanediamine with cyanamide under controlled conditions. The reaction typically involves:
- Mixing ethanediamine with cyanamide in a solvent such as water or ethanol.
- Heating the mixture to a temperature range of 50-70°C.
- Maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-N’,2-N’-diaminoethanediimidamide may involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of catalysts to enhance reaction rates and yields.
- Purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-N’,2-N’-diaminoethanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imides or nitriles.
Reduction: Reduction reactions can convert the imidamide groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Various nucleophiles such as halides or amines; temperatures around 50-100°C.
Major Products:
Oxidation: Imides, nitriles.
Reduction: Amines.
Substitution: Substituted ethanediamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-N’,2-N’-diaminoethanediimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-N’,2-N’-diaminoethanediimidamide exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
N,N’-dimethylethylenediamine: Similar structure but with methyl groups instead of imidamide groups.
N,N’-diethyl-1,2-ethanediamine: Features ethyl groups instead of imidamide groups.
N,N’-dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of an ethane backbone.
Uniqueness: 1-N’,2-N’-diaminoethanediimidamide is unique due to its imidamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
3457-37-2 |
|---|---|
Molekularformel |
C2H8N6 |
Molekulargewicht |
116.13 g/mol |
IUPAC-Name |
1-N',2-N'-diaminoethanediimidamide |
InChI |
InChI=1S/C2H8N6/c3-1(7-5)2(4)8-6/h5-6H2,(H2,3,7)(H2,4,8) |
InChI-Schlüssel |
GUUTVNSLWGCVFC-UHFFFAOYSA-N |
SMILES |
C(=NN)(C(=NN)N)N |
Isomerische SMILES |
C(=N\N)(\N)/C(=N/N)/N |
Kanonische SMILES |
C(=NN)(C(=NN)N)N |
Key on ui other cas no. |
3457-37-2 |
Synonyme |
Ethanediimidic Acid Dihydrazide; Oxalimidic Acid Dihydrazide; Oxamide Dihydrazone; Diimidooxalic Acid Dihydrazide; Diimidooxalic Acid Hydrazide; Diimidoxalic Acid Dihydrazide; NSC 48226; Oxalamidrazone; Oxalbisamidrazone; Oxalic Acid Bisamidrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate](/img/structure/B30879.png)
